molecular formula C21H14N2O4 B244581 N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B244581
M. Wt: 358.3 g/mol
InChI Key: HIPHFIOQEHVEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide inhibits the activity of EGFR, which is a receptor tyrosine kinase that is overexpressed in many types of cancer. EGFR plays a key role in the growth and survival of cancer cells. By inhibiting EGFR activity, N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide can block the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to enhance the anti-tumor immune response by increasing the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized. It also has a high degree of selectivity for EGFR, which reduces the risk of off-target effects. However, one limitation is that N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide can be toxic to normal cells at high concentrations, which can limit its clinical application.

Future Directions

There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide. One direction is to investigate its potential use in combination with other targeted therapies or immunotherapies. Another direction is to explore its potential use in other types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, further studies are needed to optimize the dosing and delivery of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide to minimize toxicity and maximize efficacy.
Conclusion:
In conclusion, N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a small molecule inhibitor of EGFR that has shown promise for its potential use in cancer treatment. Its mechanism of action involves the inhibition of downstream signaling pathways that promote cancer cell growth and survival. While it has advantages in lab experiments, such as its high degree of selectivity, it also has limitations, such as toxicity to normal cells. Future research directions include investigating its use in combination with other therapies and exploring its potential use in other types of cancer.

Synthesis Methods

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves several steps. The starting material is 2-amino-5-bromobenzoic acid, which is reacted with 2-hydroxybenzyl alcohol to form the corresponding ester. This ester is then reacted with 2-amino-3-bromobenzoxazole to form the desired product, N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy.

properties

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H14N2O4/c24-20(13-8-9-18-19(11-13)26-12-25-18)22-15-5-3-4-14(10-15)21-23-16-6-1-2-7-17(16)27-21/h1-11H,12H2,(H,22,24)

InChI Key

HIPHFIOQEHVEOK-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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